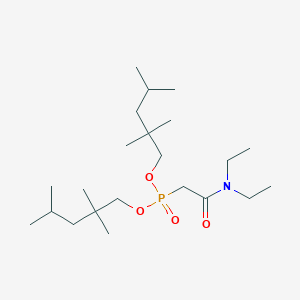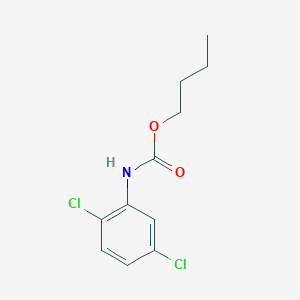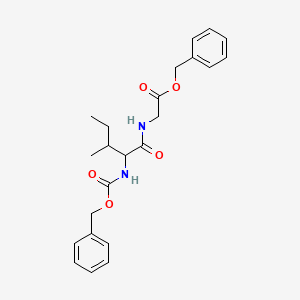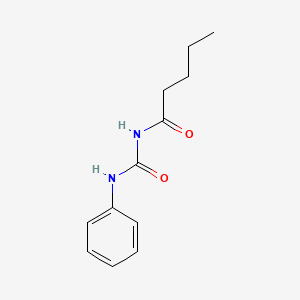
Bis(2,2,4-trimethylpentyl) (2-(diethylamino)-2-oxoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate typically involves the reaction of 2,2,4-trimethylpentanol with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
科学研究应用
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. This interaction can lead to various biological effects, depending on the specific enzyme or protein targeted.
相似化合物的比较
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphonate
- Diisooctylthiophosphinic acid
Uniqueness
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it suitable for a wider range of applications in scientific research and industry.
属性
分子式 |
C22H46NO4P |
|---|---|
分子量 |
419.6 g/mol |
IUPAC 名称 |
2-[bis(2,2,4-trimethylpentoxy)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO4P/c1-11-23(12-2)20(24)15-28(25,26-16-21(7,8)13-18(3)4)27-17-22(9,10)14-19(5)6/h18-19H,11-17H2,1-10H3 |
InChI 键 |
SFDQTTRZERGJCY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CP(=O)(OCC(C)(C)CC(C)C)OCC(C)(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)




![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)





